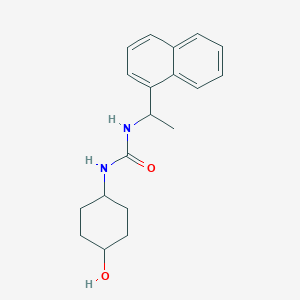
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea is a synthetic organic compound that features a cyclohexyl ring substituted with a hydroxy group and a naphthyl group attached to a urea moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanol and 1-naphthalen-1-ylethylamine.
Step 1: Cyclohexanol is converted to 4-hydroxycyclohexylamine through a series of reactions involving oxidation and subsequent reduction.
Step 2: 1-naphthalen-1-ylethylamine is synthesized from naphthalene through Friedel-Crafts alkylation followed by amination.
Step 3: The final step involves the reaction of 4-hydroxycyclohexylamine with 1-naphthalen-1-ylethylamine in the presence of a carbodiimide coupling agent to form the urea linkage.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthyl group can undergo hydrogenation to form a tetrahydronaphthyl derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(4-Oxocyclohexyl)-3-(1-naphthalen-1-ylethyl)urea.
Reduction: 1-(4-Hydroxycyclohexyl)-3-(1-tetrahydronaphthalen-1-ylethyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the naphthyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-Hydroxycyclohexyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(4-Hydroxycyclohexyl)-3-(2-naphthalen-1-ylethyl)urea: Similar structure but with a different substitution pattern on the naphthyl group.
Uniqueness: 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea is unique due to the specific positioning of the hydroxy and naphthyl groups, which can influence its reactivity and interaction with biological targets. This compound’s distinct structure allows for specific applications in medicinal chemistry and material science that may not be achievable with its analogs.
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)20-19(23)21-15-9-11-16(22)12-10-15/h2-8,13,15-16,22H,9-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVFCNGMLABSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














